molecular formula C16H15ClN4OS B7951232 7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one

7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7951232
M. Wt: 346.8 g/mol
InChI Key: OKEAPVNFGWQEMK-UHFFFAOYSA-N
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Description

The compound identified as “7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically includes the following steps:

    Initial Formation: The initial formation of the core structure involves a series of condensation reactions.

    Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can replace certain functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    CID 12345678: Shares a similar core structure but differs in functional groups.

    CID 87654321: Has similar biological activity but a different chemical structure.

    CID 11223344: Exhibits similar chemical reactivity but varies in molecular weight.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-4-2-1-3-10(12)11-9-23-14-13(11)19-16(20-15(14)22)21-7-5-18-6-8-21/h1-4,9,18H,5-8H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEAPVNFGWQEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=O)C3=C(N2)C(=CS3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=NC(=O)C3=C(N2)C(=CS3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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